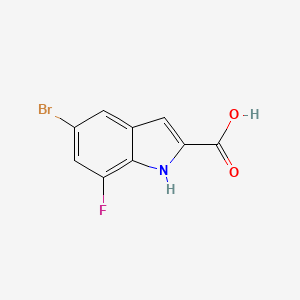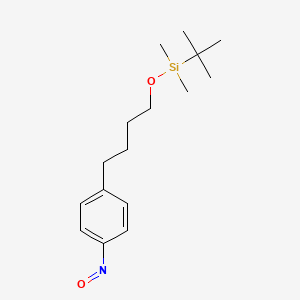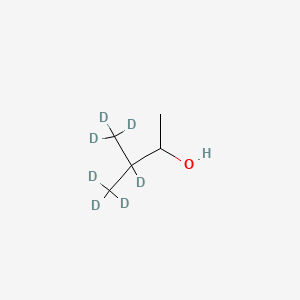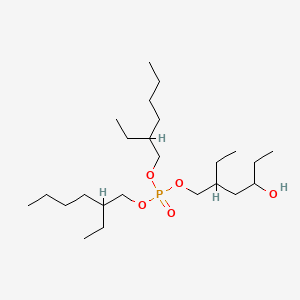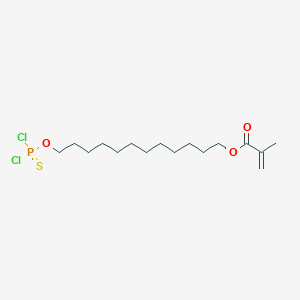
12-Methacryloyldodecyl Thiophosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methacryloyldodecyl Thiophosphorodichloridate is a UV-curable polymerizable compound primarily used to form durable composites. It is particularly applicable in the field of dentistry. The compound has a molecular formula of C16H29Cl2O3PS and a molecular weight of 403.34 g/mol.
Métodos De Preparación
The synthesis of 12-Methacryloyldodecyl Thiophosphorodichloridate involves the reaction of methacryloyl chloride with dodecyl thiophosphorodichloridate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. Industrial production methods often involve the use of specialized equipment to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
12-Methacryloyldodecyl Thiophosphorodichloridate undergoes various chemical reactions, including:
Polymerization: The compound can undergo UV-induced polymerization to form durable composites.
Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiophosphorodichloridate group can be oxidized or reduced under specific conditions, leading to different products.
Common reagents used in these reactions include UV light for polymerization and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
12-Methacryloyldodecyl Thiophosphorodichloridate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound’s polymerizable nature makes it useful in creating biocompatible materials for medical applications.
Medicine: In dentistry, it is used to form durable composites for dental restorations.
Industry: The compound’s ability to form strong, durable materials makes it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of 12-Methacryloyldodecyl Thiophosphorodichloridate involves its polymerization under UV light. The methacryloyl group undergoes a radical polymerization reaction, leading to the formation of long polymer chains. These polymers are highly durable and resistant to degradation, making them suitable for various applications.
Comparación Con Compuestos Similares
12-Methacryloyldodecyl Thiophosphorodichloridate can be compared to other methacryloyl compounds, such as:
Methacryloyloxyethyl Thiophosphorodichloridate: Similar in structure but with a shorter alkyl chain.
Methacryloyloxypropyl Thiophosphorodichloridate: Another similar compound with a different alkyl chain length.
The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between flexibility and durability in the resulting polymers.
Propiedades
Fórmula molecular |
C16H29Cl2O3PS |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
12-dichlorophosphinothioyloxydodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H29Cl2O3PS/c1-15(2)16(19)20-13-11-9-7-5-3-4-6-8-10-12-14-21-22(17,18)23/h1,3-14H2,2H3 |
Clave InChI |
DEUCGSCDXFIJJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCCCCCCCCCOP(=S)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
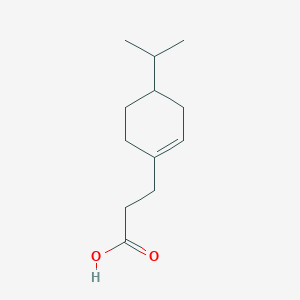
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)
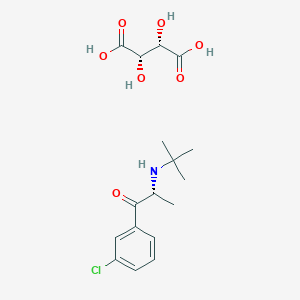
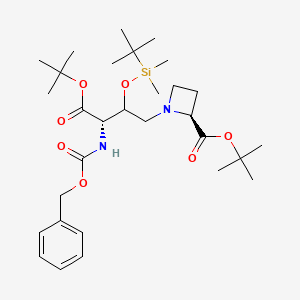
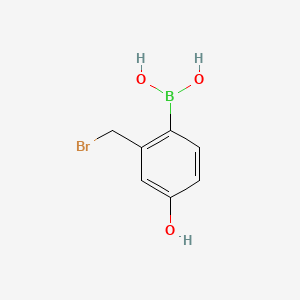
![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)
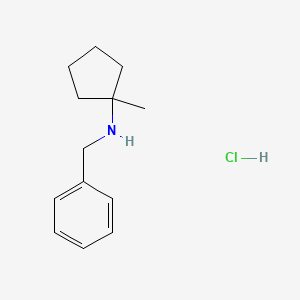
![1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)
